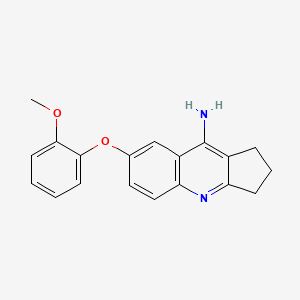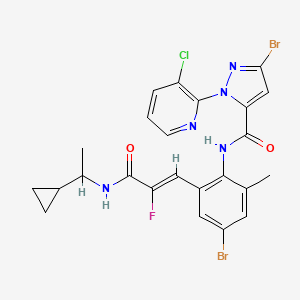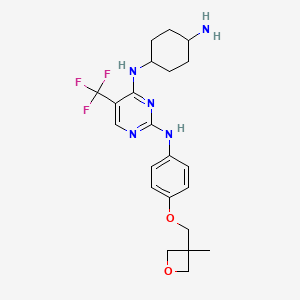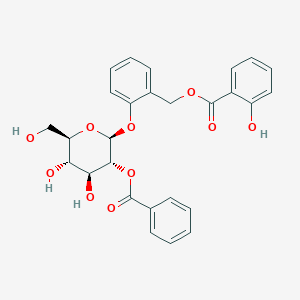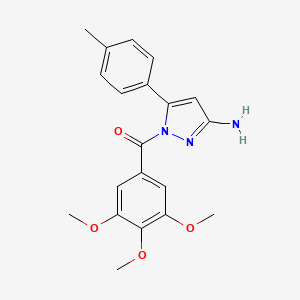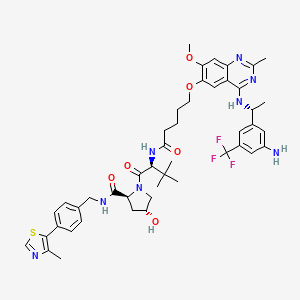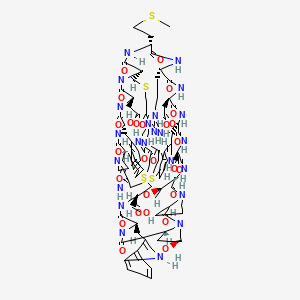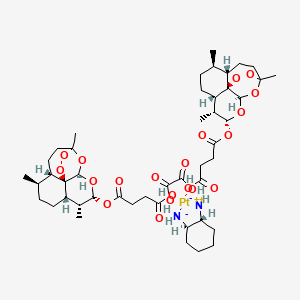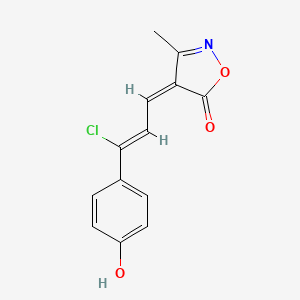
Cyp450-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyp450-IN-1 is a compound known for its role as an inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are a superfamily of enzymes containing heme as a cofactor and are involved in the metabolism of various substances, including drugs, fatty acids, and steroids . This compound is specifically designed to inhibit these enzymes, making it a valuable tool in pharmacological research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyp450-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core chemical structure of this compound through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Functionalization: The core structure is then functionalized with specific groups that enhance its inhibitory activity against cytochrome P450 enzymes. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized reaction conditions to ensure consistent product quality.
Process Optimization: Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyp450-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often altering its inhibitory activity.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, potentially modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are typical reducing agents.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different chemical properties.
Substitution: Substituted compounds with modified inhibitory activity.
Wissenschaftliche Forschungsanwendungen
Cyp450-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of cytochrome P450 enzymes and their role in chemical reactions.
Biology: Helps in understanding the metabolic pathways involving cytochrome P450 enzymes and their regulation.
Medicine: Investigated for its potential therapeutic applications in diseases where cytochrome P450 enzymes play a critical role, such as cancer and liver diseases.
Industry: Utilized in the development of new drugs and the optimization of drug metabolism studies.
Wirkmechanismus
Cyp450-IN-1 exerts its effects by binding to the active site of cytochrome P450 enzymes, thereby inhibiting their activity. The mechanism involves:
Binding: this compound binds to the heme group in the active site of the enzyme.
Inhibition: This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity.
Pathways: The inhibition of cytochrome P450 enzymes affects various metabolic pathways, including drug metabolism, steroid synthesis, and fatty acid oxidation.
Vergleich Mit ähnlichen Verbindungen
Cyp450-IN-1 can be compared with other cytochrome P450 inhibitors, such as:
Ketoconazole: A well-known inhibitor used in antifungal treatments.
Fluconazole: Another antifungal agent with inhibitory effects on cytochrome P450 enzymes.
Itraconazole: Similar to ketoconazole and fluconazole, used in the treatment of fungal infections.
Uniqueness
This compound is unique due to its specific inhibitory profile and potency against certain cytochrome P450 enzymes. Its structure and functional groups are optimized for selective inhibition, making it a valuable tool in research and drug development.
Eigenschaften
Molekularformel |
C13H10ClNO3 |
|---|---|
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
(4Z)-4-[(Z)-3-chloro-3-(4-hydroxyphenyl)prop-2-enylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H10ClNO3/c1-8-11(13(17)18-15-8)6-7-12(14)9-2-4-10(16)5-3-9/h2-7,16H,1H3/b11-6-,12-7- |
InChI-Schlüssel |
LAFBFHZSGJEXHL-IODUZNRKSA-N |
Isomerische SMILES |
CC\1=NOC(=O)/C1=C\C=C(\C2=CC=C(C=C2)O)/Cl |
Kanonische SMILES |
CC1=NOC(=O)C1=CC=C(C2=CC=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
